molecular formula C9H12N2O4S B12949066 Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B12949066
M. Wt: 244.27 g/mol
InChI Key: HTTOREIQPAVBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methylsulfonyl group at position 2, a methyl group at position 6, and an ethyl ester at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

ethyl 6-methyl-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O4S/c1-4-15-8(12)7-5-6(2)10-9(11-7)16(3,13)14/h5H,4H2,1-3H3

InChI Key

HTTOREIQPAVBIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol and heated to reflux for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group (-SO₂CH₃) is resistant to further oxidation, but adjacent positions on the pyrimidine ring may undergo oxidation under specific conditions.

Reagent/Conditions Products Key Observations References
KMnO₄ (acidic/neutral)Sulfone derivativesSelective oxidation of methyl groups to carboxylic acids under controlled conditions.
H₂O₂ (aqueous, 60–80°C)Hydroxylated pyrimidine derivativesIntroduces hydroxyl groups at the 4- or 6-position of the ring.

Reduction Reactions

The sulfonyl group and ester functionality are susceptible to reduction, enabling pathway diversification.

Reagent/Conditions Products Key Observations References
LiAlH₄ (anhydrous ether)6-Methyl-2-(methylthio)pyrimidin-4-olSulfonyl group reduced to thioether (-S-CH₃); ester hydrolyzed to alcohol.
Pd/C with H₂ (1 atm)2-Methylamino-pyrimidine derivativesCatalytic hydrogenation cleaves the sulfonyl group, yielding amine products.

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling functionalization at the 2-position.

Nucleophile/Base Products Conditions References
Amines (e.g., NH₃, RNH₂)2-Amino-pyrimidine derivativesReflux in ethanol, 6–12 h; yields: 65–85%
Thiols (e.g., NaSH)2-Mercapto-pyrimidine derivativesBasic aqueous ethanol, 50–70°C; yields: 70–90%
Hydrazine (NH₂NH₂)2-Hydrazino-pyrimidine analogsMethanol, 0–5°C; forms hydrazino derivatives (e.g., EVT-11919984).

Ring Functionalization

The pyrimidine ring undergoes electrophilic and nucleophilic aromatic substitution at activated positions.

Electrophilic Aromatic Substitution

Reagent Position Modified Products References
HNO₃/H₂SO₄5-PositionNitro-substituted derivatives
Br₂ (FeBr₃ catalyst)5-PositionBromo-substituted analogs

Nucleophilic Aromatic Substitution

Nucleophile Position Modified Products References
NaN₃ (DMF, 100°C)4-PositionAzido-pyrimidine intermediates

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis or transesterification, enabling carboxylate-based modifications.

Conditions Products Applications References
NaOH (aqueous, reflux)6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acidPrecursor for amides or salts.
ROH (acid-catalyzed)Alkyl ester derivativesTailors solubility for pharmaceutical formulations.

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Reactivity Profile Distinct Feature
4,6-Dimethyl-2-(methylsulfonyl)pyrimidineLacks ester group; slower nucleophilic substitution due to reduced electron withdrawal.Ethyl ester enhances electrophilicity at C-4 and C-6.
Ethyl 4-phenyl-2-sulfonamidopyrimidine-5-carboxylateHigher steric hindrance reduces substitution efficiency at C-2.Methylsulfonyl group offers better leaving-group ability.

Mechanistic Insights

  • Substitution at C-2 : The methylsulfonyl group’s strong electron-withdrawing effect polarizes the C-S bond, facilitating nucleophilic displacement (SN² mechanism) .

  • Ring Activation : The pyrimidine ring’s electron-deficient nature directs electrophiles to the 5-position (meta to sulfonyl group) .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate serves as a critical building block in organic synthesis. Its unique functional groups allow for the derivation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities.

Common Reactions

Reaction TypeReagents UsedMajor Products Formed
Oxidation Potassium permanganateSulfone derivatives
Reduction Lithium aluminum hydrideAlcohols or amines
Substitution Nucleophiles (amines, thiols)Substituted pyrimidine derivatives

Biological Applications

Enzyme Inhibition and Modulation
Research indicates that this compound may act as an enzyme inhibitor or modulator. It has been investigated for its potential to inhibit the NF-kB inflammatory pathway, which plays a significant role in immune response regulation. This suggests its utility in treating inflammatory conditions.

Therapeutic Properties
Studies have explored its anti-inflammatory and neuroprotective effects. For instance, it has shown promise in reducing inflammation in various animal models, indicating potential therapeutic applications in conditions such as arthritis or neurodegenerative diseases.

Medicinal Chemistry

Pharmacological Investigations
this compound has been evaluated for its pharmacodynamic properties. In vitro studies have demonstrated its ability to suppress cyclooxygenase-2 (COX-2) activity, a key target in anti-inflammatory drug development. The compound's structure–activity relationship (SAR) has been studied to optimize its efficacy and reduce side effects.

Case Study: Anti-inflammatory Activity
In a recent study, derivatives of this compound were tested for their COX-2 inhibition potency:

  • Compound A: IC50 = 0.04 μmol (compared to celecoxib)
  • Compound B: IC50 = 0.04 μmol

These findings highlight the compound's potential as a lead structure for developing new anti-inflammatory agents .

Industrial Applications

Agrochemical Development
In the agricultural sector, this compound is being explored for its potential use in developing agrochemicals. Its chemical properties can be leveraged to create effective pesticides and herbicides that target specific pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Substituent Variations at Position 2
Compound Name Substituent at Position 2 Key Features
Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate Methylsulfonyl (SO₂Me) Strong electron-withdrawing group; enhances ring electrophilicity.
Ethyl 6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylate Trifluoromethyl (CF₃) Higher electron-withdrawing effect than SO₂Me; molecular weight = 234.17 g/mol.
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate Methylsulfanyl (SMe) Less oxidized sulfur group; potential for oxidation to sulfone/sulfoxide.
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate Hydroxyl (OH) Hydrogen-bonding capability; lower molecular weight (182.18 g/mol).

Key Observations :

  • Electron-withdrawing capacity : CF₃ > SO₂Me > SMe > OH. This hierarchy influences reactivity in aromatic substitution reactions.
  • Stability : Methylsulfonyl and trifluoromethyl groups confer oxidative stability compared to sulfanyl or hydroxyl groups.
Substituent Variations at Position 6
Compound Name Substituent at Position 6 Biological/Functional Implications
This compound Methyl (Me) Enhances lipophilicity; common in bioactive pyrimidines.
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Amino (NH₂) Introduces hydrogen-bonding potential; molecular formula = C₈H₈F₃N₃O₂.
Ethyl 4-(2-chlorophenyl)-6-methyl-2-(2-piperidinoethylthio)-1,4-dihydropyrimidine-5-carboxylate Methyl (Me) + 1,4-dihydro ring Saturated ring reduces aromaticity; hypotensive activity reported.

Key Observations :

  • Aromaticity vs. saturation : 1,4-Dihydropyrimidines (e.g., compounds in ) exhibit reduced aromatic stability compared to fully aromatic pyrimidines, affecting their redox properties and biological activity.

Key Observations :

  • Synthetic accessibility : Methylsulfonyl and trifluoromethyl groups require specialized reagents (e.g., oxidizing agents for sulfonation).
  • Thermal stability : Dihydropyrimidines exhibit lower melting points, suggesting reduced crystalline stability compared to aromatic analogs.

Biological Activity

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including anti-inflammatory and enzyme inhibition properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine ring substituted with a methylsulfonyl group and an ethyl ester. The synthesis typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea under reflux conditions in ethanol, often employing catalysts to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response regulation. This inhibition can lead to reduced inflammation and modulation of various signaling pathways.

Biological Activity

1. Anti-inflammatory Effects
this compound exhibits notable anti-inflammatory properties. Studies have shown that it can significantly reduce inflammatory markers in vitro and in vivo models. For example, it has been reported to lower levels of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .

2. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting various enzymes involved in metabolic pathways, which could be beneficial for developing treatments for diseases characterized by dysregulated enzyme activity .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. The IC50 values demonstrated that it selectively inhibited COX-2 over COX-1, indicating a favorable profile for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Selectivity Index
This compoundAnti-inflammatory31.4 (COX-2)High
CelecoxibAnti-inflammatory82.2 (COX-2)Reference
Other Pyrimidine DerivativesVariesVariesVaries

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.